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Compound of Interest

Compound Name: Antitubercular agent-35

Cat. No.: B12391541 Get Quote

For Immediate Release

A promising new lead compound in the fight against tuberculosis, designated Antitubercular
agent-35 (also known as compound 42l), has been identified and synthesized by a team of

researchers. This novel molecule, a 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide derivative,

demonstrates potent activity against Mycobacterium tuberculosis (Mtb), including drug-

susceptible and drug-resistant strains, while exhibiting low toxicity and improved metabolic

stability. This in-depth guide provides a technical overview of its discovery, synthesis, and

biological evaluation for researchers, scientists, and drug development professionals.

Discovery and Rationale
Antitubercular agent-35 emerged from a medicinal chemistry campaign aimed at optimizing a

series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides.[1] The core scaffold was identified

as a promising pharmacophore with potent bactericidal activity, low cytotoxicity, and a reduced

propensity to be expelled by bacterial efflux pumps.[1] The key innovation leading to compound

42l was the strategic removal of a previously included moiety and the introduction of a chlorine

atom at the C3 position, which surprisingly enhanced its pharmacological profile.[1]

Quantitative Biological Data
The biological activity of Antitubercular agent-35 (compound 42l) and its analogs was

assessed against various mycobacterial strains and for cytotoxicity. The key quantitative data

are summarized in the tables below.
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Table 1: In Vitro Antitubercular Activity of Compound 42l

Compound
M. tuberculosis H37Rv
MIC₉₀ (µg/mL)

M. marinum MIC₉₀ (µg/mL)

Antitubercular agent-35 (42l) 1.25 2

Data sourced from MedChemExpress.

Table 2: Metabolic Stability of Compound 42l

Compound Human Liver Microsome Stability

Antitubercular agent-35 (42l) Escapes metabolic degradation

Information derived from a study on related compounds showing improved metabolic stability

for this chemical class.[1]

Synthesis of Antitubercular Agent-35 (Compound
42l)
The synthesis of Antitubercular agent-35 is a multi-step process. The generalized synthetic

scheme is depicted below, followed by a detailed experimental protocol.

Starting Materials

Synthesis Final Product

5-amino-3-chloroisoxazole-4-carbonyl chloride

Amide Coupling

2-aminothiazole

Purification Antitubercular agent-35 (Compound 42l)

Click to download full resolution via product page
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Caption: Generalized synthetic workflow for Antitubercular agent-35.

Experimental Protocol: Synthesis of 5-(2-aminothiazol-4-
yl)-N-(pyridin-2-yl)isoxazole-3-carboxamide Derivatives
(General Procedure)
The synthesis of compound 42l follows a general procedure for the preparation of 5-(2-

aminothiazol-4-yl)isoxazole-3-carboxamides. The specific details for the synthesis of the

chloro-substituted analog (42l) are based on the modification of this general scheme as

described in the parent study.

Preparation of the isoxazole core: The synthesis starts with the formation of the substituted

isoxazole-3-carboxylic acid. This is typically achieved through a cycloaddition reaction.

Activation of the carboxylic acid: The carboxylic acid group of the isoxazole core is activated

to facilitate amide bond formation. This can be done by converting it to an acid chloride or

using coupling agents.

Amide coupling: The activated isoxazole derivative is then reacted with the appropriate

amine (in the case of 42l, a substituted aminothiazole) in the presence of a base to form the

final carboxamide product.

Purification: The crude product is purified using standard techniques such as column

chromatography to yield the pure Antitubercular agent-35.

Note: The precise, step-by-step protocol with reagent quantities and reaction conditions for

compound 42l is detailed in the supplementary information of the primary research publication.

Biological Evaluation: Experimental Protocols
The following are the generalized protocols for the key biological assays used to characterize

Antitubercular agent-35.

Minimum Inhibitory Concentration (MIC) Assay
The in vitro antitubercular activity is determined using a broth microdilution method.
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Prepare serial dilutions of Compound 42l

Add compound dilutions to wells

Inoculate microplate wells with M. tuberculosis suspension

Incubate plates

Add resazurin or other viability indicator

Read fluorescence or color change

Determine MIC90 (concentration inhibiting 90% of growth)

Click to download full resolution via product page

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Compound Preparation: A stock solution of Antitubercular agent-35 is prepared in a

suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well

microplate.

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and

then diluted to a standardized concentration.

Inoculation and Incubation: The diluted bacterial suspension is added to the wells of the

microplate containing the compound dilutions. The plate is incubated at 37°C for a defined

period.
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Viability Assessment: A viability indicator, such as resazurin, is added to each well. Viable

bacteria will reduce the indicator, resulting in a color or fluorescent change.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

prevents a visible color change, indicating inhibition of bacterial growth.

Cytotoxicity Assay
The toxicity of the compound against mammalian cells is assessed to determine its therapeutic

index.

Seed mammalian cells in a 96-well plate

Add serial dilutions of Compound 42l

Incubate for 48-72 hours

Add MTT or other viability reagent

Measure absorbance or fluorescence

Calculate IC50 (concentration causing 50% cell death)

Click to download full resolution via product page

Caption: Workflow for the in vitro cytotoxicity assay.
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Cell Culture: A suitable mammalian cell line (e.g., Vero or HepG2) is cultured and seeded

into a 96-well plate.

Compound Treatment: The cells are treated with serial dilutions of Antitubercular agent-35
and incubated for 48-72 hours.

Viability Measurement: A cell viability reagent, such as MTT, is added to the wells. The

conversion of MTT to formazan by metabolically active cells is quantified by measuring the

absorbance.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated,

representing the concentration of the compound that causes a 50% reduction in cell viability.

Metabolic Stability Assay
The stability of the compound in the presence of liver enzymes is evaluated to predict its in vivo

half-life.

Incubation: Antitubercular agent-35 is incubated with human liver microsomes in the

presence of NADPH (a cofactor for metabolic enzymes).

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

Analysis: The concentration of the remaining parent compound at each time point is

quantified using LC-MS/MS.

Half-life Calculation: The in vitro half-life (t₁/₂) is calculated from the rate of disappearance of

the compound.

Mechanism of Action
While the precise molecular target of Antitubercular agent-35 has not been fully elucidated in

the available literature, the parent study suggests that the (thiazol-4-yl)isoxazole-3-

carboxamide core is the key pharmacophore.[1] The potent and specific activity against

mycobacteria suggests that it may target a pathway or enzyme unique to these organisms,

such as those involved in cell wall synthesis or essential metabolic processes. Further target

identification and validation studies are required to fully understand its mechanism of action.
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Conclusion
Antitubercular agent-35 (compound 42l) represents a significant advancement in the search

for new tuberculosis treatments. Its potent antimycobacterial activity, favorable safety profile,

and improved metabolic stability make it a strong candidate for further preclinical development.

The detailed synthetic and biological evaluation protocols provided herein offer a valuable

resource for researchers working to build upon this promising discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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